3-Chloro-6-fluoro-4-iodo-2-methylpyridine
Overview
Description
3-Chloro-6-fluoro-4-iodo-2-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H4ClFIN
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 2-methylpyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-fluoro-4-iodo-2-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions
Halogenating Agents: Chlorine, fluorine, and iodine sources such as N-chlorosuccinimide, Selectfluor, and iodine monochloride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
3-Chloro-6-fluoro-4-iodo-2-methylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The halogen substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets. The pathways involved often include interactions with proteins and nucleic acids, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-methylpyridine
- 6-Fluoro-2-methylpyridine
- 4-Iodo-2-methylpyridine
Uniqueness
3-Chloro-6-fluoro-4-iodo-2-methylpyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique combination of substituents can result in distinct chemical and biological properties compared to other halogenated pyridines.
Properties
IUPAC Name |
3-chloro-6-fluoro-4-iodo-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c1-3-6(7)4(9)2-5(8)10-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNWKRBOOKKXHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)F)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610785 | |
Record name | 3-Chloro-6-fluoro-4-iodo-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-47-7 | |
Record name | 3-Chloro-6-fluoro-4-iodo-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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